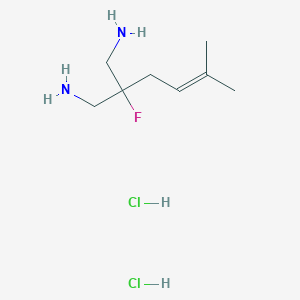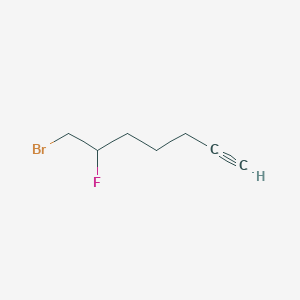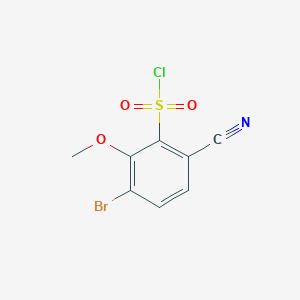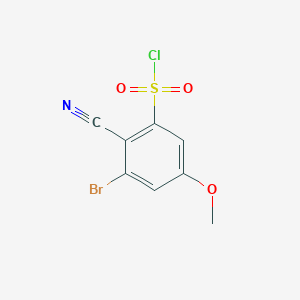![molecular formula C10H12N2O2 B1484997 (2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098154-38-0](/img/structure/B1484997.png)
(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Descripción general
Descripción
(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as (2E)-3-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-ylprop-2-enoic acid, is a carboxylic acid that is widely used in a variety of scientific research applications. This compound is a versatile molecule that has been utilized in biochemistry, physiology, and pharmacology research. It is an important tool for scientists to explore the biological effects of different compounds and to gain insight into the molecular mechanisms of action.
Aplicaciones Científicas De Investigación
Chemical Inhibitors in Pharmacokinetics
Chemical inhibitors, including pyrazole derivatives, are critical in studying drug-drug interactions by inhibiting specific Cytochrome P450 (CYP) isoforms in human liver microsomes. This inhibition is essential for predicting possible interactions when multiple drugs are coadministered, given the broad range of drugs metabolized by these enzymes (Khojasteh et al., 2011).
Heterocyclic Compounds Synthesis
Pyrazole derivatives serve as building blocks in synthesizing various heterocyclic compounds, indicating their importance in organic chemistry for creating compounds with potential applications in pharmacology and agrochemistry (Gomaa & Ali, 2020).
Antifungal Applications
Research on small molecule inhibitors, including pyrazole derivatives, against Fusarium oxysporum demonstrates their potential in addressing agricultural challenges, such as fighting crop diseases with chemical compounds based on their structural features and activity relationships (Kaddouri et al., 2022).
Metabolic and Toxicity Studies
Pyrazole derivatives undergo metabolic pathways that can elucidate the balance between their formation and detoxification, highlighting their potential toxicity or harmlessness based on the reactive intermediates produced during metabolism (Cornet & Rogiers, 1997).
Knoevenagel Condensation in Anticancer Agents
The Knoevenagel condensation process, involving pyrazole derivatives, plays a significant role in developing anticancer agents. This process underlines the importance of such compounds in creating biologically active molecules targeting various cancer mechanisms (Tokala, Bora, & Shankaraiah, 2022).
Propiedades
IUPAC Name |
(E)-3-[1-(2-methylprop-2-enyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-8(2)6-12-7-9(5-11-12)3-4-10(13)14/h3-5,7H,1,6H2,2H3,(H,13,14)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEHYQQKYFHTIG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B1484914.png)










![3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol](/img/structure/B1484932.png)
![1-(3-{[trans-2-Hydroxycyclobutyl]amino}propyl)pyrrolidin-2-one](/img/structure/B1484933.png)
